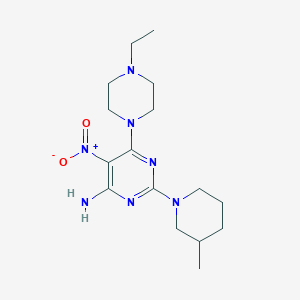![molecular formula C22H17Cl2N3O3S B266634 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B266634.png)
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinolines and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves the inhibition of specific enzymes and pathways. This compound has been found to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of specific proteins involved in the inflammatory response and viral replication.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide in lab experiments is its potential to exhibit anti-cancer, anti-viral, and anti-inflammatory properties. However, one limitation is that this compound may have toxic effects on certain cells and tissues. It is important to carefully evaluate the potential toxicity of this compound before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide. One potential direction is to explore the use of this compound in the treatment of specific types of cancer and viral infections. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the potential toxicity of this compound and to evaluate its safety for use in humans.
Synthesemethoden
The synthesis of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves the reaction between 3-cyano-4-(2-furyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one and 3,5-dichlorophenylacetic acid in the presence of thionyl chloride and sulfur. This reaction leads to the formation of the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide has potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in studies related to the treatment of cancer, viral infections, and inflammation.
Eigenschaften
Produktname |
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
|---|---|
Molekularformel |
C22H17Cl2N3O3S |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H17Cl2N3O3S/c23-12-7-13(24)9-14(8-12)26-19(29)11-31-22-15(10-25)20(18-5-2-6-30-18)21-16(27-22)3-1-4-17(21)28/h2,5-9,20,27H,1,3-4,11H2,(H,26,29) |
InChI-Schlüssel |
NMJLSUKGGKIYOT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B266557.png)
![N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B266559.png)
![4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266564.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266567.png)
![6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B266576.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266589.png)
![1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266591.png)
![1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266596.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266597.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266599.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266602.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266604.png)
![Methyl 4-[7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266605.png)